

# Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-(sulfamoylamino)benzenesulfonamide

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## Compound of Interest

Compound Name:	2-Chloro-5-(sulfamoylamino)benzenesulfonamide
CAS No.:	56663-84-4
Cat. No.:	B13799047

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## Introduction

**2-Chloro-5-(sulfamoylamino)benzenesulfonamide** is a complex sulfonamide derivative with potential applications as an intermediate or active substance in pharmaceutical development. As with any drug candidate, comprehensive characterization is paramount to ensure its identity, purity, and stability. This application note provides a detailed guide to the analytical methodologies required for a thorough characterization of this molecule. The protocols herein are designed to be robust and self-validating, integrating chromatographic and spectroscopic techniques to build a complete analytical profile. We will explore not only the confirmation of the molecule's structure and the quantification of its purity but also the development of a stability-indicating method through forced degradation studies, a critical step mandated by regulatory bodies like the ICH.[1][2]

## Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

Chemical Structure:

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> ClN <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	Computed
Molecular Weight	285.73 g/mol	Computed
IUPAC Name	4-amino-2-chloro-N-(sulfamoyl)benzenesulfonamide	Computed
XLogP3	0.9	PubChem[3]
Topological Polar Surface Area	140 Å <sup>2</sup>	PubChem[3]

Note: Properties are computed based on the structure as specific experimental data for this exact molecule is not widely published. Data for analogous structures like 2-chloro-5-nitrobenzenesulfonamide is used as a reference point.[3]

## Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the purity of non-volatile, UV-absorbing compounds like **2-Chloro-5-(sulfamoylamino)benzenesulfonamide**. The aromatic ring provides a strong chromophore, making UV detection highly suitable.

### Principle & Rationale

Reverse-phase HPLC is the method of choice. A non-polar stationary phase (like C18) is used to retain the analyte based on its hydrophobicity. A polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, is then used to elute the compound. By

creating a gradient where the organic solvent concentration increases over time, compounds with varying polarities can be effectively separated. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.[4]

## Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a standard method for determining the purity of the target compound and detecting any related process impurities.

### Instrumentation & Materials:

- HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade Acetonitrile (ACN) and Water.
- Formic acid (reagent grade).
- Reference standard of **2-Chloro-5-(sulfamoylamino)benzenesulfonamide** (if available).
- Sample of **2-Chloro-5-(sulfamoylamino)benzenesulfonamide**.

Table 2: HPLC Chromatographic Conditions

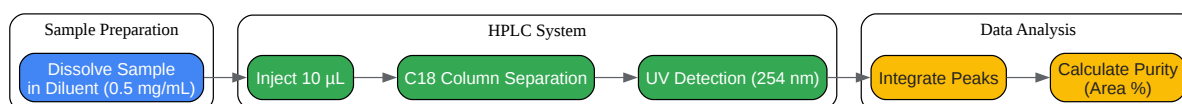
Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	Standard reverse-phase column providing good resolution for aromatic compounds.[5]
Mobile Phase A	0.1% Formic Acid in Water	Acidified aqueous phase to ensure good peak shape.[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier for elution.
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B	A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Typical flow rate for a 4.6 mm ID column.[5]
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures retention time reproducibility.
Detection	UV at 254 nm	Wavelength where benzenoid structures typically show strong absorbance.[4]
Injection Vol.	10 $\mu$ L	Standard volume for analytical HPLC.
Diluent	Acetonitrile:Water (50:50, v/v)	Ensures sample solubility and compatibility with the mobile phase.

#### Procedure:

- **Standard Preparation:** Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[4]
- System Suitability Test (SST):
  - Inject the standard solution five times.
  - The relative standard deviation (%RSD) for the peak area of the main peak should be  $\leq$  2.0%.
  - The tailing factor for the main peak should be  $\leq$  2.0.
  - These criteria ensure the system is performing adequately before sample analysis.
- Analysis: Once the SST passes, inject the sample solution in duplicate.
- Calculation: Calculate the purity by area normalization.  $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$ .

## Visualization: HPLC Analysis Workflow



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Caption: Workflow for HPLC purity analysis.

## Structural Elucidation and Identification

While HPLC provides information on purity, a combination of spectroscopic techniques is required to unequivocally confirm the chemical structure.

## Mass Spectrometry (MS)

Principle: Mass spectrometry provides a highly accurate mass-to-charge ratio ( $m/z$ ) of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically yielding the protonated molecular ion  $[M+H]^+$ .<sup>[4][6]</sup> This data is crucial for confirming the molecular weight.

Protocol: LC-MS for Identity Confirmation:

- System: Couple the HPLC system described above to a mass spectrometer (e.g., QTOF or single quadrupole).
- Ionization Mode: ESI, positive ion mode.
- Scan Range:  $m/z$  100-500.
- Expected Result: The primary ion observed should correspond to the protonated molecule. For  $C_6H_8ClN_3O_4S_2$ , the expected  $m/z$  for  $[M+H]^+$  is approximately 286.73. The characteristic isotopic pattern of chlorine ( $^{35}Cl/^{37}Cl$  in a ~3:1 ratio) should also be visible in the mass spectrum at  $M$  and  $M+2$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1H$  NMR reveals the number of different types of protons, their connectivity, and their chemical environment.  $^{13}C$  NMR provides information on the carbon skeleton.

Protocol:  $^1H$  and  $^{13}C$  NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO- $d_6$ . DMSO is an excellent choice as the acidic sulfonamide protons are more likely to be observed.<sup>[7]</sup>
- Acquisition: Record  $^1H$  and  $^{13}C$  spectra on a 400 MHz or higher NMR spectrometer.
- Expected  $^1H$  NMR Signals (in DMSO- $d_6$ ):
  - Aromatic Protons: Three protons on the benzene ring will appear as doublets or doublets of doublets in the  $\delta$  7.5-8.0 ppm region.<sup>[7]</sup>

- Amine Protons (-SO<sub>2</sub>NH<sub>2</sub> and -NHSO<sub>2</sub>NH<sub>2</sub>): Four protons from the two sulfonamide groups will likely appear as broad singlets, with chemical shifts that can vary depending on concentration and residual water. These are typically found in the  $\delta$  7.0-7.5 ppm region or even further downfield.[7][8]

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is a rapid and powerful tool for confirming the presence of key structural motifs.[9]

Protocol: FTIR Analysis:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.[9]
- Acquisition: Record the spectrum from 4000 to 400 cm<sup>-1</sup>.

Table 3: Expected FTIR Absorption Bands

Functional Group	Vibration Type	Expected Frequency (cm <sup>-1</sup> )
N-H (Sulfonamide)	Asymmetric & Symmetric Stretch	3400 - 3200
C-H (Aromatic)	Stretch	3100 - 3000
S=O (Sulfonamide)	Asymmetric & Symmetric Stretch	1350 - 1310 and 1180 - 1150
S-N	Stretch	930 - 900
C-Cl	Stretch	800 - 600

(Reference ranges adapted from general sulfonamide spectra).[9]

# Development of a Stability-Indicating Method using Forced Degradation

A crucial part of drug development is understanding how a molecule degrades under stress. Forced degradation studies are used to generate potential degradation products and prove that the chosen analytical method can separate these degradants from the parent compound.<sup>[10]</sup>

## Rationale and Strategy

According to ICH guidelines, forced degradation should be carried out under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.<sup>[1]</sup> The goal is to achieve a target degradation of 5-20%.<sup>[2]</sup> This ensures that the analytical method is challenged to resolve potential degradants that might form during long-term storage.

## Forced Degradation Protocol

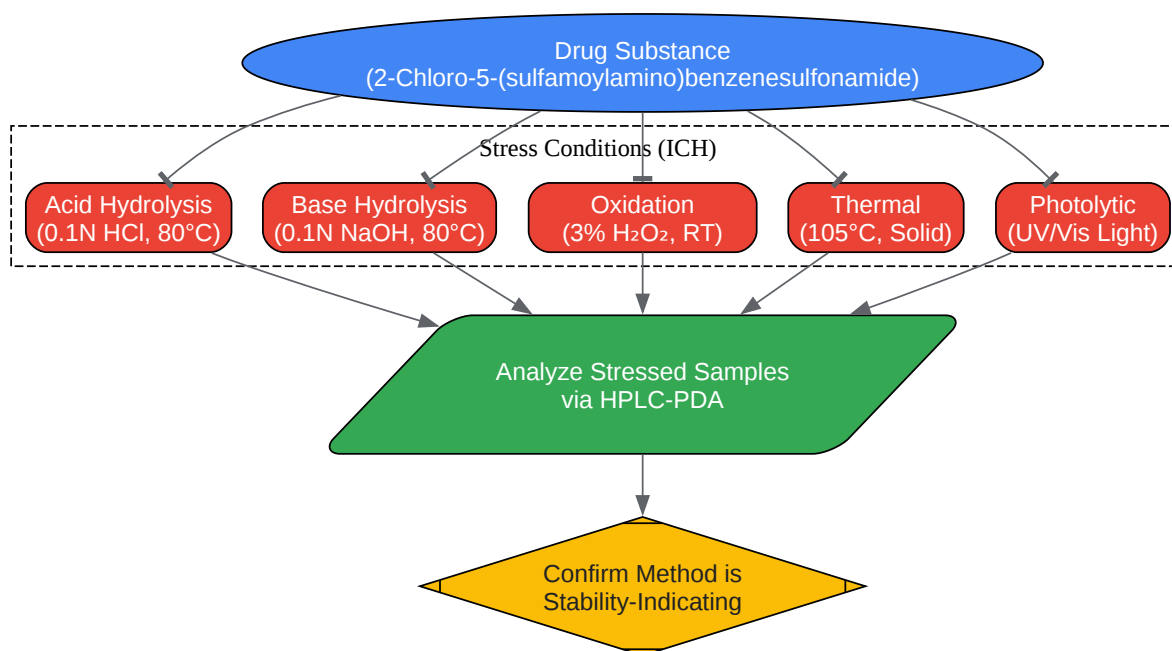
- **Sample Preparation:** Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
- **Acid Hydrolysis:** Mix the stock solution with 0.1 N HCl and heat at 80°C for 4-8 hours.
- **Base Hydrolysis:** Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2-4 hours.
- **Oxidative Degradation:** Mix the stock solution with 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours.<sup>[11]</sup>
- **Thermal Degradation:** Store the solid powder in an oven at 105°C for 48 hours.
- **Photolytic Degradation:** Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m<sup>2</sup>).
- **Neutralization & Dilution:** After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration (0.5 mg/mL) for HPLC analysis.

## Analysis of Stressed Samples

Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Section 2.2.

- **Mass Balance:** The sum of the parent peak area and all degradation product peak areas should be close to the initial area of the parent peak in the unstressed sample.
- **Peak Purity Analysis:** Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. A passing purity angle/threshold comparison confirms that the peak is spectrally pure and the method is stability-indicating.

## Visualization: Forced Degradation & Stability-Indicating Method Workflow



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Caption: Workflow for forced degradation studies.

## Conclusion

The comprehensive characterization of **2-Chloro-5-(sulfamoylamino)benzenesulfonamide** requires an integrated analytical approach. The methods detailed in this application note, from chromatographic purity assessment and multi-technique structural elucidation to the development of a stability-indicating assay via forced degradation, provide a robust framework for researchers. This systematic process ensures a deep understanding of the molecule, which is essential for its potential advancement in the drug development pipeline.

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
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